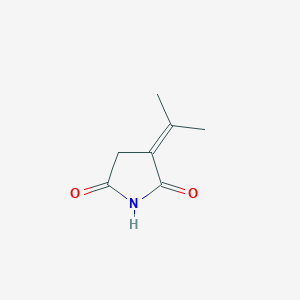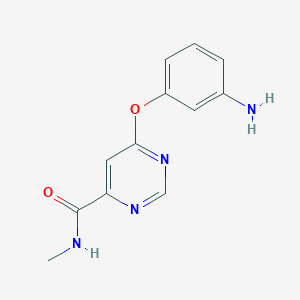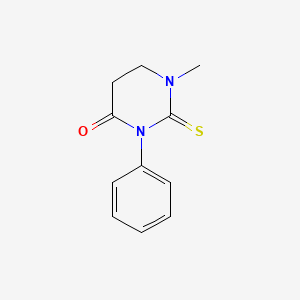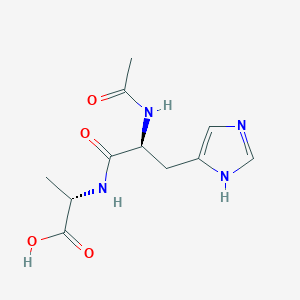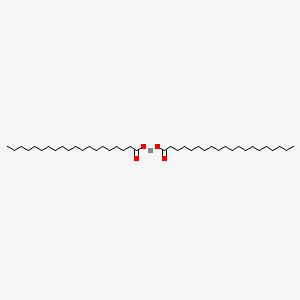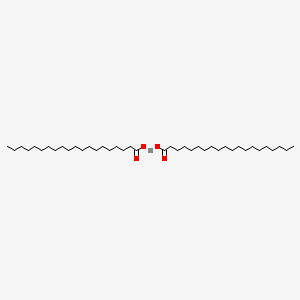
Zinc diicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc diicosanoate is a chemical compound that belongs to the class of organozinc compounds It is formed by the reaction of zinc with icosanoic acid, a long-chain fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The reaction typically occurs under heating conditions to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with icosanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc diicosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield zinc metal and icosanoic acid.
Substitution: The compound can participate in substitution reactions where the icosanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and icosanoic acid.
Substitution: New organozinc compounds with different ligands.
Applications De Recherche Scientifique
Zinc diicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of zinc diicosanoate involves its interaction with molecular targets such as enzymes and cell membranes. The zinc ion in the compound can act as a Lewis acid, facilitating various biochemical reactions. The long-chain icosanoate groups can interact with lipid membranes, potentially altering their properties and functions.
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc carboxylate with shorter fatty acid chains.
Zinc palmitate: Similar structure but with palmitic acid instead of icosanoic acid.
Zinc oleate: Contains unsaturated oleic acid instead of saturated icosanoic acid.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. Its longer chain length can enhance its hydrophobicity and interaction with lipid membranes, making it suitable for specific applications where other zinc carboxylates may not be as effective.
Propriétés
Numéro CAS |
93028-35-4 |
|---|---|
Formule moléculaire |
C40H78O4Zn |
Poids moléculaire |
688.4 g/mol |
Nom IUPAC |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


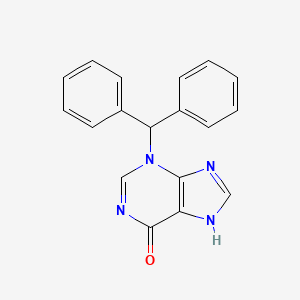
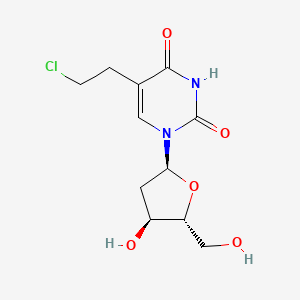
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
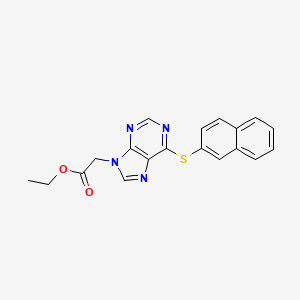


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
